(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS and its molecular weight is 316.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of (E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide derivatives employs techniques such as microwave irradiation, which offers a cleaner, efficient, and faster method compared to traditional thermal heating. This approach is pivotal in the development of novel compounds with potential biological applications (Saeed, 2009).
Antimicrobial and Antifungal Activities
- Certain derivatives have been synthesized to exhibit moderate effects against bacterial and fungal species, highlighting their potential as templates for developing new antimicrobial agents. This is crucial in addressing the rising challenge of antibiotic resistance (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions, demonstrating that such compounds can provide significant protection against corrosion. This application is vital for extending the lifespan of metal structures and components in industrial settings (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Anticancer Potential
- Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave-assisted synthesis revealed promising anticancer activity against various human cancer cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, with certain derivatives showing comparable activity to the standard drug Adriamycin (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Pharmacological Applications
- The exploration of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has unveiled compounds with significant biological applications, showing potential as inhibitors against human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These findings indicate possible implications in medicinal chemistry and drug development (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Mechanism of Action
Target of Action
Benzothiazole compounds, which this compound is a derivative of, have been known to exhibit various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Mode of Action
It is known that benzothiazole compounds can interact with various targets in the body, leading to changes in cellular functions .
Biochemical Pathways
Benzothiazole compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial, α-glycosidase inhibitory, antiviral, antidepressant, acetylcholinesterase inhibitory activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
It is known that benzothiazole compounds can have various effects on cellular functions due to their interaction with various targets .
Properties
IUPAC Name |
4-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-4-3-5-13-14(10)19(2)16(21-13)18-15(20)11-6-8-12(17)9-7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZSJKCGLOITJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Cl)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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